molecular formula C8H9FO B066420 (S)-1-(2-Fluorophenyl)ethanol CAS No. 171032-87-4

(S)-1-(2-Fluorophenyl)ethanol

Cat. No. B066420
M. Wt: 140.15 g/mol
InChI Key: SXFYVXSOEBCFLV-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of (S)-1-(2-Fluorophenyl)ethanol involves several methods, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, achieving a yield of up to 55% with 98% enantiomeric excess (ee) (ChemChemTech, 2022). Additionally, condensation reactions under catalyst- and solvent-free conditions have been employed to obtain novel intermediates and dehydration compounds related to (S)-1-(2-Fluorophenyl)ethanol (Research on Chemical Intermediates, 2007).

Molecular Structure Analysis

The molecular structure of (S)-1-(2-Fluorophenyl)ethanol and related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the structure determination of related compounds has revealed crystallization in monoclinic systems with specific space groups, showcasing intermolecular hydrogen bonding and the orientation of molecular groups (The Open Crystallography Journal, 2008).

Chemical Reactions and Properties

(S)-1-(2-Fluorophenyl)ethanol participates in various chemical reactions, including condensation reactions leading to dehydration compounds. These reactions have been studied under different conditions, highlighting the compound's reactivity and the influence of substituents on its chemical behavior (Research on Chemical Intermediates, 2007).

Physical Properties Analysis

The physical properties of (S)-1-(2-Fluorophenyl)ethanol, such as melting points and crystallization behavior, have been characterized through experimental studies. These properties are crucial for understanding the compound's stability and suitability for various applications (Research on Chemical Intermediates, 2007).

Chemical Properties Analysis

The chemical properties of (S)-1-(2-Fluorophenyl)ethanol, including its reactivity and interaction with other molecules, have been explored through theoretical and experimental approaches. Studies have focused on the compound's chiral recognition and the effects of fluorine substitution on its chemical interactions (Physical Chemistry Chemical Physics, 2013).

Scientific Research Applications

  • X-Ray Crystal Structures : A study by Percino et al. (2008) explored the crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound, obtained from the condensation reaction of 2-methylpyridine with p-fluorobenzaldehyde. The study provides insights into the molecular structure and interactions within these compounds.

  • Enantioselective Synthesis : An article discussed the synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol as an intermediate in creating an antagonist for the CCR5 chemokine receptor, potentially protective against HIV. This compound also plays a role in the synthesis of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment. The study proposed a synthesis method using Daucus carota cells for enantioselective reduction (ChemChemTech, 2022).

  • Laser-Induced Fluorescence Spectroscopy : Research by Panja et al. (2005) focused on the vibronically-resolved S1–S0 electronic spectra of 2-(p-fluorophenyl)ethanol using laser-induced fluorescence and dispersed fluorescence spectroscopy, identifying different conformational isomers.

  • Conformations in Supersonically Expanded Isomers : A study by Speranza et al. (2009) investigated the effects of the ring fluorine atom on the conformational landscape of 1-(fluorophenyl)ethanols and their monohydrated clusters using resonant two-photon ionization spectroscopy.

  • Rotational Spectrum and Stability : Tang and Caminati (2010) studied the rotational spectra of the most stable conformer of chiral 1-(2-fluorophenyl)-1-ethanol, stabilized by an O–H⋯π interaction, providing insights into molecular stability.

  • Effect on Chiral Recognition : Research by Ciavardini et al. (2013) examined the molecular diastereomeric complexes between various fluorophenyl ethanols and butan-2-ol, highlighting the significance of intermolecular interactions in chiral discrimination.

properties

IUPAC Name

(1S)-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVXSOEBCFLV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Fluorophenyl)ethanol

CAS RN

171032-87-4
Record name (1S)-1-(2-Fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTRGG1) as obtained in Example 9 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 100 ml of this cell disruption fluid, there were added 15 g of glucose, 5 g of 1-(2′-fluorophenyl)ethanone and 15 mg of NADP. This reaction mixture was stirred at 30° C. for 24 hours while adjusting the pH to 6.5 with 5 M sodium hydroxide. After completion of the reaction, this reaction mixture was extracted with ethyl acetate, the solvent was then removed, and the extract was distilled (54° C./1 mm Hg) to obtain 4.1 g of 1-(2′-fluorophenyl)ethanol as a colorless oil. Its specific rotation showed a value of [α] (25,D)=−45.3 (c=0.794, methanol) and it was the S form with an optical purity of 99.9% ee.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A Ciavardini, F Rondino, A Paladini… - Physical Chemistry …, 2013 - pubs.rsc.org
The molecular diastereomeric complexes between R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol and S-1-(2-fluorophenyl)ethanol and R and S-butan-2-ol, isolated under …
Number of citations: 10 pubs.rsc.org
M Speranza, F Rondino, A Giardini, A Paladini… - …, 2009 - Wiley Online Library
The effects of the presence of the ring fluorine atom on the conformational landscape of supersonically expanded isomeric 1‐(fluorophenyl)ethanols and their monohydrated clusters …
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org
D Feuerbach, J Nozulak, K Lingenhoehl, K McAllister… - Neuroscience …, 2007 - Elsevier
This report describes the in vitro features of a novel selective nicotinic acetylcholine receptor (nAChR) α7 agonist, JN403, (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-…
Number of citations: 53 www.sciencedirect.com
AA Koesoema, DM Standley, S Ohshima, M Tamura… - Tetrahedron …, 2020 - Elsevier
We utilized acetophenone reductase from Geotrichum candidum NBRC 4597 (GcAPRD), wild type and Trp288Ala mutant, to reduce halogenated acetophenone analogs to their …
Number of citations: 14 www.sciencedirect.com
J Wang, J Feng, R Qin, H Fu, M Yuan, H Chen… - Tetrahedron …, 2007 - Elsevier
Achiral monophosphine TPPTS [TPPTS: P(mC 6 H 4 SO 3 Na) 3 ]-stabilized Ru was synthesized by reduction of RuCl 3 ·3H 2 O with hydrogen in ethanol using TPPTS as the stabilizer. …
Number of citations: 47 www.sciencedirect.com
NA Salvi, S Chattopadhyay - Tetrahedron: Asymmetry, 2008 - Elsevier
The Rhizopus arrhizus-mediated asymmetric reduction of various haloaryl alkanones furnished the respective (S)-carbinols with good to excellent enantioselectivities. It was found that …
Number of citations: 27 www.sciencedirect.com
O Jurček, M Wimmerová, Z Wimmer - Coordination Chemistry Reviews, 2008 - Elsevier
Selected synthetic ways of preparation of chiral alcohols are reviewed. In this review, special attention is focused on preparation of enantiomerically pure cycloalkanols by employing …
Number of citations: 40 www.sciencedirect.com
Z Liang, T Yang, G Gu, L Dang… - Chinese Journal of …, 2018 - Wiley Online Library
A series of novel and easily accessed ferrocene‐based amino‐phosphine‐sulfonamide (f‐Amphamide) ligands have been developed and applied in Ir‐catalyzed asymmetric …
Number of citations: 42 onlinelibrary.wiley.com
A Li, Q Yuchi, X Li, W Pang, B Li, F Xue… - International journal of …, 2019 - Elsevier
To exploit robust biocatalysts for chiral 1-(2-halophenyl)ethanols synthesis, an ortho-haloacetophenones-specific carbonyl reductase (BaSDR1) gene from Bacillus aryabhattai was …
Number of citations: 11 www.sciencedirect.com

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